Extraction Recovery and Matrix Effect: Trimetazidine-d8 vs. Non-Deuterated Trimetazidine in Human Plasma
In a validated UPLC-MS/MS method for trimetazidine quantification in human plasma, Trimetazidine-d8 Dihydrochloride demonstrated consistent extraction recovery (97.63%) comparable to that of the non-deuterated analyte (98.66%) [1]. The method also exhibited negligible matrix effect with no interference from endogenous/exogenous components, confirming that the deuterated internal standard accurately compensates for sample preparation losses and ionization variability [1].
| Evidence Dimension | Extraction Recovery (%) from Spiked Human Plasma |
|---|---|
| Target Compound Data | 97.63% (Trimetazidine-d8) |
| Comparator Or Baseline | 98.66% (Trimetazidine, non-deuterated) |
| Quantified Difference | 1.03 percentage points |
| Conditions | HybridSPE extraction, UPLC BEH C18 column, acetonitrile-5 mM ammonium formate (pH 3.5) mobile phase, triple quadrupole MS with ESI+ |
Why This Matters
Ensures reliable quantification in complex biological matrices, meeting regulatory bioanalytical method validation requirements.
- [1] Vanol, P. G., Yadav, M., Sanyal, M., Shah, P. A., & Shrivastav, P. S. (2018). Overcoming interference of plasma phospholipids using HybridSPE for the determination of trimetazidine by UPLC-MS/MS. Biomedical Chromatography, 32(2), e4095. View Source
